molecular formula C4H13ClN2 B1439198 1-Sec-butylhydrazine hydrochloride CAS No. 851377-62-3

1-Sec-butylhydrazine hydrochloride

Cat. No. B1439198
M. Wt: 124.61 g/mol
InChI Key: MAOHZRUELSGCPI-UHFFFAOYSA-N
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Description

1-Sec-butylhydrazine hydrochloride, also known as SBH, is an organic chemical compound. It has the linear formula C4H13N2Cl1 . This compound has gained significant attention in the field of scientific research due to its numerous applications in different industries.


Molecular Structure Analysis

The molecular structure of 1-Sec-butylhydrazine hydrochloride is represented by the linear formula C4H13N2Cl1 . The SMILES string representation is NNC©CC.Cl . The InChI key is MAOHZRUELSGCPI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Sec-butylhydrazine hydrochloride is a solid . Its molecular weight is 124.61 g/mol.

Scientific Research Applications

t-Butyl as a Protecting Group in Pyrazole Synthesis

t-Butylhydrazine hydrochloride is utilized as a starting material in the preparation of pyrazole derivatives, where t-butyl serves as a protecting group. This application is crucial for the synthesis of compounds with potential biological activity. The process involves a single-step preparation that emphasizes safety and efficiency in waste disposal, highlighting the importance of t-butylhydrazine hydrochloride in organic synthesis and drug discovery efforts (Pollock & Cole, 2014).

Insecticidal Activity of Hydrazine Derivatives

Hydrazine derivatives, prepared from tert-butyl hydrazine hydrochloride, exhibit significant insecticidal activities. For instance, the synthesis of tebufenozide, a nonsteroidal ecdysone agonist used as an environmentally benign pest regulator, demonstrates the potential of such compounds in the development of novel pesticides. The high yield and purity of tebufenozide synthesis underscore the effectiveness of using tert-butyl hydrazine hydrochloride in creating compounds that can serve as safer alternatives to traditional pesticides (Guo-fang, 2007).

Regioselectivity in Pyrazole Synthesis

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from tert-butylhydrazine hydrochloride illustrates the compound's role in achieving regioselective synthesis. This research explores the reaction media's impact on the regioselectivity and highlights the synthesis's efficiency and selectivity, providing valuable insights for the chemical synthesis of pyrazole derivatives with specific functional group orientations (Martins et al., 2012).

Safety And Hazards

1-Sec-butylhydrazine hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety information includes the following precautionary statements: P264 - Wash thoroughly after handling; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; P337 + P313 - If eye irritation persists: Get medical advice/attention .

properties

IUPAC Name

butan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOHZRUELSGCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Sec-butylhydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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